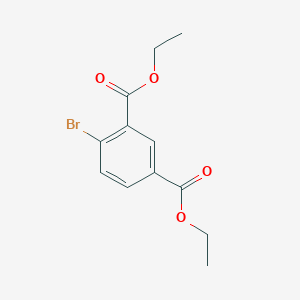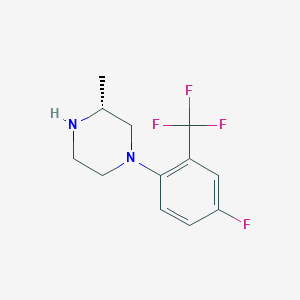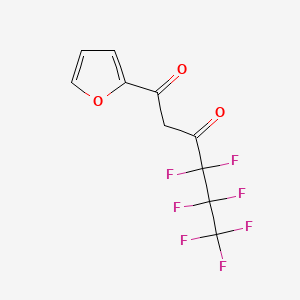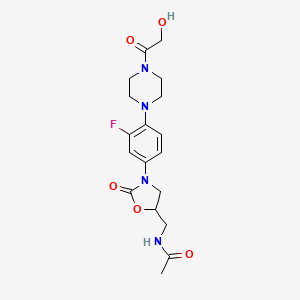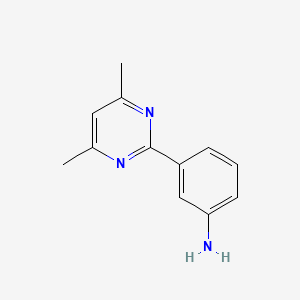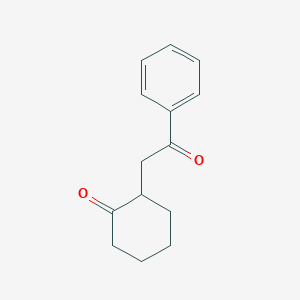
1-Butyl-5-chloro-1H-indole-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-Butyl-5-chloro-1H-indole-2,3-dione is a derivative of indoline-2,3-dione, which is a significant heterocyclic compound. Indoline-2,3-dione derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
準備方法
The synthesis of 1-Butyl-5-chloro-1H-indole-2,3-dione typically involves the reaction of 5-chloroindoline-2,3-dione with butylating agents under specific conditions. One common method involves the use of butyl bromide in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion .
化学反応の分析
1-Butyl-5-chloro-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro position, to form a variety of substituted derivatives.
科学的研究の応用
1-Butyl-5-chloro-1H-indole-2,3-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Its derivatives are studied for their potential antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments
作用機序
The mechanism of action of 1-Butyl-5-chloro-1H-indole-2,3-dione involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, leading to cell wall disruption and bacterial cell death. In cancer research, it is believed to induce apoptosis in cancer cells by interacting with cellular pathways involved in cell proliferation and survival .
類似化合物との比較
1-Butyl-5-chloro-1H-indole-2,3-dione can be compared with other indoline-2,3-dione derivatives such as:
5-Chloroindoline-2,3-dione: Known for its antimicrobial properties.
5-Bromoindoline-2,3-dione: Exhibits similar biological activities but with different potency.
1-Butylindoline-2,3-dione: Lacks the chloro substituent, which can affect its reactivity and biological activity
These comparisons highlight the unique properties of this compound, particularly its enhanced reactivity due to the presence of both butyl and chloro substituents.
特性
分子式 |
C12H12ClNO2 |
|---|---|
分子量 |
237.68 g/mol |
IUPAC名 |
1-butyl-5-chloroindole-2,3-dione |
InChI |
InChI=1S/C12H12ClNO2/c1-2-3-6-14-10-5-4-8(13)7-9(10)11(15)12(14)16/h4-5,7H,2-3,6H2,1H3 |
InChIキー |
WJVZGZNNJNUGOK-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C2=C(C=C(C=C2)Cl)C(=O)C1=O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


